molecular formula C21H25N5O2 B2882342 8-(3,5-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-75-9

8-(3,5-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2882342
CAS RN: 877643-75-9
M. Wt: 379.464
InChI Key: SXNNEECTSGCPGS-UHFFFAOYSA-N
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Description

8-(3,5-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties

A study by Zagórska et al. (2009) synthesized derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, showing potent 5-HT(1A) receptor ligand properties. Preliminary studies indicated anxiolytic-like activity and antidepressant behavior in mice, suggesting potential for anxiolytic/antidepressant applications (Zagórska et al., 2009).

Molecular Studies and Structure-Activity Relationships

Further exploration by Zagórska et al. (2015) into arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones revealed a range of receptor activities. The study highlighted the importance of substituents for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors, underlining the significance in designing novel pharmacological agents (Zagórska et al., 2015).

Receptor Affinity and Enzyme Activity

A 2016 study by Zagórska et al. synthesized octahydro- and 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl-alkyl derivatives, evaluating their receptor affinity and phosphodiesterase activity. This research provides insight into the structural features responsible for receptor and enzyme activity, useful for developing hybrid ligands with therapeutic potential (Zagórska et al., 2016).

Antiproliferative Activity in Cancer Research

Zagórska et al. (2021) designed and synthesized hydantoin and purine derivatives with a 4-acetylphenylpiperazinylalkyl moiety. They evaluated their anticancer activity on selected cancer cell lines, revealing compound 4 as effective against various cancer cell lines. This highlights the potential of these compounds in cancer treatment strategies (Zagórska et al., 2021).

Mesoionic Analogs and Cytotoxicity

Research by Qi et al. (2008) on purine alkaloids identified new compounds with weak cytotoxicity toward human cancer cell lines, contributing to the understanding of the cytotoxic potential of these compounds in cancer research (Qi et al., 2008).

Fluorescence Sensing Applications

Shi et al. (2015) synthesized novel lanthanide-organic frameworks with sensitivity to benzaldehyde-based derivatives. These frameworks demonstrate potential as fluorescence sensors, indicating a non-pharmacological application of these compounds (Shi et al., 2015).

properties

IUPAC Name

6-(3,5-dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-12(2)10-25-19(27)17-18(23(6)21(25)28)22-20-24(17)11-15(5)26(20)16-8-13(3)7-14(4)9-16/h7-9,11-12H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNNEECTSGCPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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